molecular formula C10H16O B12787810 Isopinocarveol CAS No. 6712-79-4

Isopinocarveol

Cat. No.: B12787810
CAS No.: 6712-79-4
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-HRDYMLBCSA-N
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Description

Isopinocarveol is an organic compound with the molecular formula C10H16O. It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in different stereoisomeric forms, including trans-isopinocarveol and cis-isopinocarveol. It is naturally found in various plant species and is a component of several essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Isopinocarveol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pinocarvone.

    Reduction: Reduction reactions can convert it into pinocarveol.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Scientific Research Applications

Isopinocarveol has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopinocarveol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

    Pinocarveol: Another bicyclic monoterpenoid with similar structural features but different stereochemistry.

    Pinocarvone: An oxidized form of isopinocarveol.

    Myrtenol: A related monoterpenoid with a similar bicyclic structure.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .

Properties

CAS No.

6712-79-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1

InChI Key

LCYXQUJDODZYIJ-HRDYMLBCSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C

Origin of Product

United States

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